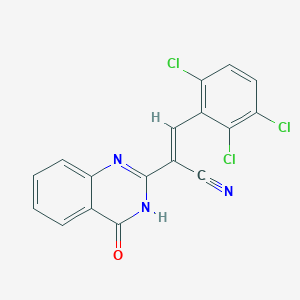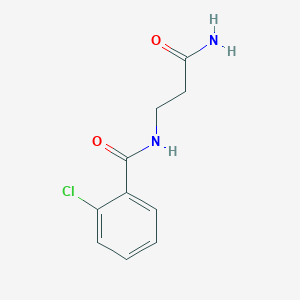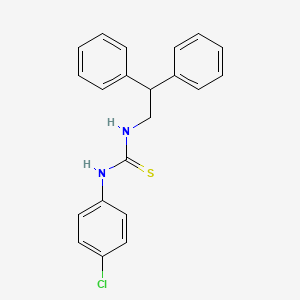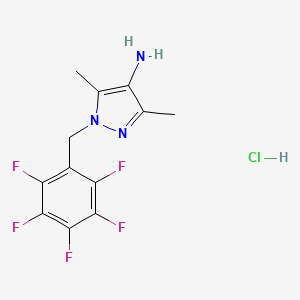![molecular formula C22H19ClN4O B6129427 1-(2-chlorobenzyl)-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6129427.png)
1-(2-chlorobenzyl)-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorobenzyl)-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
The mechanism of action of 1-(2-chlorobenzyl)-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide involves the inhibition of certain enzymes and proteins that are essential for the growth and survival of cancer cells. Specifically, this compound has been shown to inhibit the activity of tubulin, a protein that is involved in cell division. By inhibiting tubulin, this compound prevents the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-chlorobenzyl)-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide has several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that occurs in response to cellular stress. Additionally, this compound has been shown to inhibit cell proliferation and induce cell cycle arrest. These effects are likely due to the compound's ability to inhibit tubulin and prevent the formation of microtubules.
実験室実験の利点と制限
One advantage of using 1-(2-chlorobenzyl)-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potential as an anticancer agent. This compound has shown promising results in inhibiting the growth of cancer cells, making it a valuable tool for studying cancer biology. However, one limitation of using this compound is that it may not be effective against all types of cancer cells. Additionally, the compound's mechanism of action may be complex and require further investigation.
将来の方向性
There are several future directions for the study of 1-(2-chlorobenzyl)-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide. One potential direction is to investigate the compound's potential as an antifungal and antibacterial agent. Additionally, further studies could be done to investigate the compound's mechanism of action and its effects on different types of cancer cells. Finally, research could be done to optimize the synthesis method for this compound, making it more efficient and cost-effective for future studies.
合成法
The synthesis of 1-(2-chlorobenzyl)-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide involves a multi-step process. The first step is the preparation of 2-chlorobenzyl alcohol by reacting 2-chlorobenzaldehyde with sodium borohydride. The second step involves the reaction of 2-chlorobenzyl alcohol with 1-(1-naphthyl)ethylamine to form the corresponding amine. The final step is the reaction of the amine with 4-isocyanato-1,2,3-triazole to form the desired compound.
科学的研究の応用
1-(2-chlorobenzyl)-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide has been studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent. Studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has also been studied for its potential use as an antifungal and antibacterial agent.
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(1-naphthalen-1-ylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O/c1-15(18-11-6-9-16-7-2-4-10-19(16)18)24-22(28)21-14-27(26-25-21)13-17-8-3-5-12-20(17)23/h2-12,14-15H,13H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHNRRJNGVIXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CN(N=N3)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5-fluoro-3-methyl-1-benzofuran-2-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B6129345.png)


![4-[(4-isobutyryl-1-piperazinyl)carbonyl]-1-phenyl-2-pyrrolidinone](/img/structure/B6129375.png)
![ethyl 1-[(6-methyl-4-oxo-4H-chromen-3-yl)methyl]-2-piperidinecarboxylate](/img/structure/B6129376.png)
![1-(2-chloro-6-fluorobenzyl)-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine hydrochloride](/img/structure/B6129384.png)
![5-{6-[(2,3-dimethylcyclohexyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B6129392.png)
![N-[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]-6-bromo-2-(3-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B6129401.png)
![4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]benzenesulfonamide](/img/structure/B6129407.png)



![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6129446.png)
![4-chloro-5-nitro-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6129453.png)